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Compound of Interest

Compound Name: Diethyl tartrate

Cat. No.: B3433591

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)
and infrared (IR) spectroscopic data for Di-ethyl L-tartrate. The information presented herein is
intended to support research, development, and quality control activities where this chiral
reagent is utilized. All data is presented in a structured format with detailed experimental

protocols to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
Di-ethyl L-tartrate. The following sections detail the *H and 3C NMR data acquired in
deuterated chloroform (CDCIs).

'H NMR Spectroscopic Data

The 'H NMR spectrum of Di-ethyl L-tartrate exhibits distinct signals corresponding to the
different proton environments within the molecule.
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
4.55 S 2H, -CH(OH)
4.33 q 7.16 4H, -OCH2CHs
3.3-3.1 bs 2H, -OH

1.33 t 7.16 6H, -OCH2CHs

s = singlet, q = quartet, t = triplet, bs = broad singlet

3C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (8) ppm Assignment
171.5 2C, C=0

72.0 2C, -CH(OH)
62.4 2C, -OCHz2CHs
14.1 2C, -OCH2CHs

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in Di-ethyl L-tartrate
based on their characteristic vibrational frequencies. The spectrum is typically acquired from a

neat (pure) liquid sample.
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
3476 Strong, Broad O-H stretch (hydroxyl)
2981 Medium C-H stretch (aliphatic)
1735 Strong C=0 stretch (ester)
1298 Strong C-O stretch (ester)
1234 Strong C-O stretch (ester)
1085 Medium C-O stretch (alcohol)
1017 Medium C-O stretch (alcohol)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is
utilized for data acquisition.

Sample Preparation:

o Asample of Di-ethyl L-tartrate (approximately 5-10 mg) is accurately weighed and dissolved
in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs).

e The solution is transferred to a 5 mm NMR tube.

o A small amount of tetramethylsilane (TMS) may be added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

IH NMR Acquisition Parameters:

» Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
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Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

Spectral Width: A spectral width of approximately 12-15 ppm is set.

Temperature: The experiment is conducted at room temperature (approximately 298 K).

13C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled 13C experiment (e.g., 'zgpg30') is performed to simplify
the spectrum to single lines for each carbon environment.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower
natural abundance of the 3C isotope.

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Spectral Width: A spectral width of approximately 200-220 ppm is set.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected using the spectrometer's software. Chemical shifts are
referenced to the residual solvent peak of CDCls (6 = 7.26 ppm for *H NMR and & = 77.16 ppm
for 133C NMR) or TMS.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated
Total Reflectance (ATR) accessory is commonly used. Alternatively, the spectrum can be
obtained from a thin liquid film between salt plates (e.g., NaCl or KBr).

ATR-FTIR Protocol:

e Abackground spectrum of the clean, empty ATR crystal is recorded. This is to subtract any
contributions from the ambient atmosphere (e.g., CO2z, water vapor).

o A small drop of neat Di-ethyl L-tartrate is placed directly onto the ATR crystal.
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e The sample spectrum is then acquired.
e The number of scans is typically set between 16 and 32 with a resolution of 4 cm~1.

o After analysis, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol or
acetone) and dried.

Liquid Film Protocol:

A drop of the neat liquid sample is placed on the surface of a clean, dry salt plate.

A second salt plate is carefully placed on top to create a thin, uniform liquid film.

The "sandwich" of salt plates is mounted in the spectrometer's sample holder.

A background spectrum of the empty beam path is recorded prior to sample analysis.

The sample spectrum is then acquired over the range of 4000-400 cm™1,

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of Di-ethyl L-tartrate.
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Spectroscopic Analysis Workflow for Di-ethyl L-tartrate
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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